molecular formula C20H19N5O2S B2650122 8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)quinoline CAS No. 1235647-07-0

8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)quinoline

Cat. No. B2650122
CAS RN: 1235647-07-0
M. Wt: 393.47
InChI Key: RNHRUVXJOOEQGP-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a 1H-benzo[d]imidazol moiety and a piperazine moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperazine is a six-membered ring containing two nitrogen atoms. It is often used in the synthesis of pharmaceuticals and resins .

Scientific Research Applications

Pharmacological Applications

Imidazole, a core component of the compound, is known for its broad range of chemical and biological properties . It has been extensively utilized as a drug scaffold in medicinal chemistry . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antibacterial Activity

The compound has potential antibacterial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Antitumor Activity

The compound has potential antitumor activity. Notably, the IC 50 values of 6u were both slightly lower than those in 17-AAG and NVP-AUY922 groups against human pancreatic cancer Capan-1, suggesting their potential as HSP90 inhibitors for pancreatic cancer treatment .

Synthetic Routes

Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline have been explored. This includes reactions of o-phenylenediamines with carboxylic acids . Microwave-assisted synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline was achieved by heating a mixture of p-aminobenzoic acid and PPA .

Metal-Organic Frameworks (MOFs)

The compound can be used in the synthesis of Metal-Organic Frameworks (MOFs). In one study, three novel MOFs were obtained from the 1, 3, 5-tris (1H-benzo [d]imidazol-2-yl) benzene (TIBM) organic linker . The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K .

CO2 Capture

The compound has potential applications in CO2 capture. Due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

properties

IUPAC Name

8-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-28(27,18-9-3-5-15-6-4-10-21-19(15)18)25-13-11-24(12-14-25)20-22-16-7-1-2-8-17(16)23-20/h1-10H,11-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHRUVXJOOEQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)quinoline

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